![molecular formula C26H32 B1516760 (17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1516760.png)
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene is a complex organic compound that belongs to the class of steroids Steroids are characterized by their four-ring structure and are involved in a wide range of biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the steroid ring system through cyclization of linear precursors.
Functional Group Modifications: Introduction of double bonds and methyl groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A well-known steroid with a similar structure.
Testosterone: Another steroid with distinct biological functions.
Estradiol: A steroid hormone involved in various physiological processes.
Uniqueness
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene is unique due to its specific arrangement of double bonds and functional groups, which may confer distinct chemical and biological properties compared to other steroids.
Propriétés
Formule moléculaire |
C26H32 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(17S)-17-methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C26H32/c1-18(2)8-7-9-19(3)26(4)17-16-24-23-13-12-20-10-5-6-11-21(20)22(23)14-15-25(24)26/h5-6,10-15,18-19H,7-9,16-17H2,1-4H3/t19-,26+/m1/s1 |
Clé InChI |
STIPHXSJCFYNDG-BCHFMIIMSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
SMILES canonique |
CC(C)CCCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



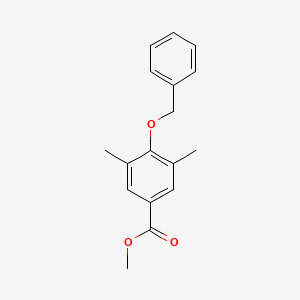

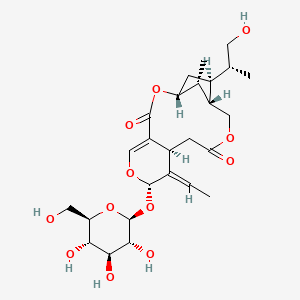
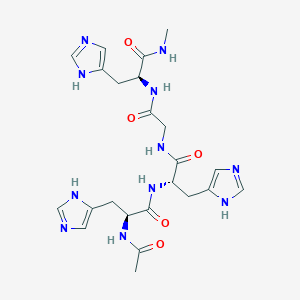
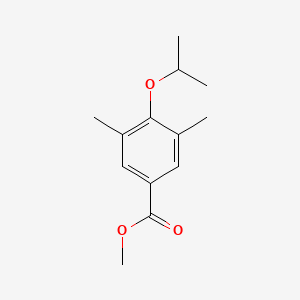
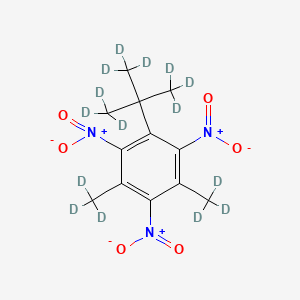
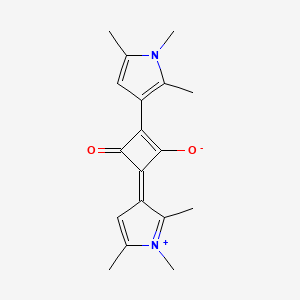
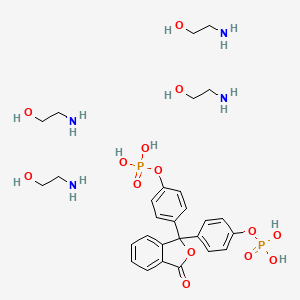
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)
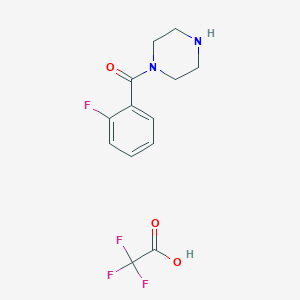
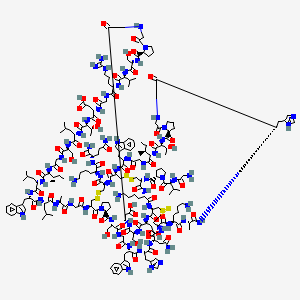
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)

